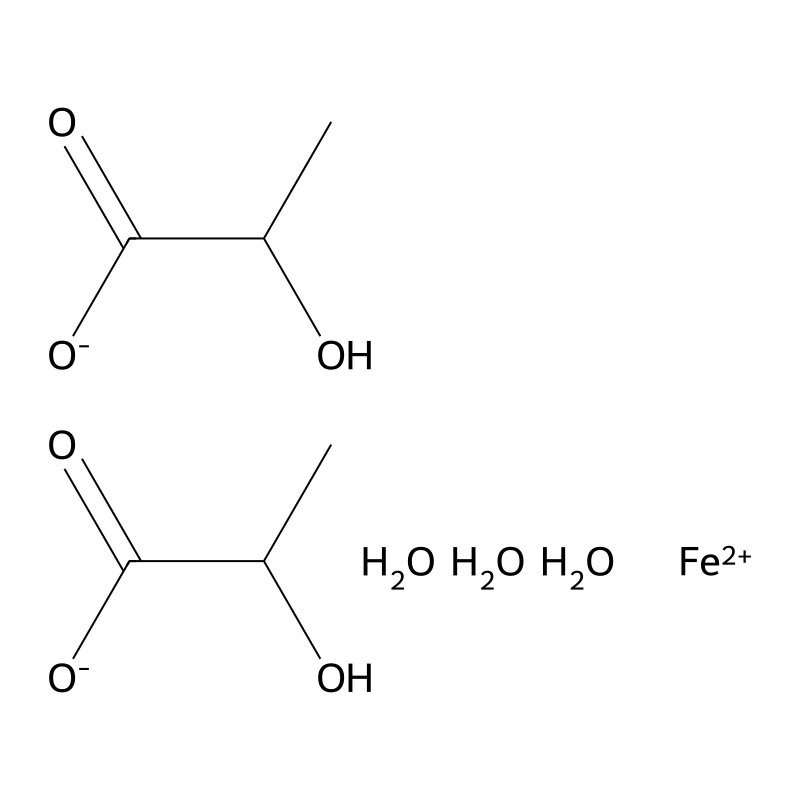Ferrous lactate trihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Ferrous lactate trihydrate, also known as iron(II) lactate trihydrate, is a coordination complex of iron with lactate ligands, typically represented by the formula . This compound appears as a greenish-white powder or crystalline mass and has a molar mass of approximately 288.03 g/mol . It is commonly used in various applications due to its solubility in water and its nutritional benefits, particularly in iron supplementation.
- From Calcium Lactate and Ferrous Sulfate:In this reaction, calcium lactate reacts with ferrous sulfate to produce ferrous lactate and precipitate calcium sulfate .
- From Lactic Acid and Iron(II) Compounds:
Direct reaction of lactic acid with iron filings or iron(II) sulfate also yields ferrous lactate. This method is often employed in laboratory settings to produce pure ferrous lactate .
The compound can undergo oxidation when exposed to air, converting from the ferrous (Fe²⁺) state to ferric (Fe³⁺), which may affect its stability and color retention properties in food applications.
Ferrous lactate trihydrate is recognized for its biological significance, particularly in the prevention and treatment of iron-deficiency anemia. It serves as an effective iron supplement due to its relatively high bioavailability compared to other iron salts. The compound is often included in dietary supplements and fortified foods, helping to increase hemoglobin levels and improve oxygen transport in the blood .
The primary methods for synthesizing ferrous lactate trihydrate include:
- Reaction of Calcium Lactate with Ferrous Sulfate: This method is straightforward and yields ferrous lactate along with a by-product of calcium sulfate.
- Direct Reaction of Lactic Acid with Iron(II) Compounds: This method allows for the production of ferrous lactate in a controlled environment, ensuring purity.
- Use of Sodium Lactate: Similar reactions can be performed using sodium lactate as a starting material instead of calcium lactate .
Ferrous lactate trihydrate has diverse applications across various fields:
- Nutritional Supplement: It is widely used as an iron supplement in tablets or liquid forms to combat iron deficiency anemia.
- Food Industry: As a food additive (E585), it acts as an acidity regulator and color retention agent, particularly in products like olives and beverages.
- Pharmaceuticals: It serves as a reference standard in pharmaceutical formulations for analytical purposes.
- Fuel Cells: Ferrous lactate is utilized in the production of proton-exchange membrane fuel cells, specifically as a reagent for cathode catalysts .
Ferrous lactate trihydrate may interact with various substances, affecting its absorption and efficacy:
- Gastrointestinal Interactions: It can cause gastrointestinal discomfort, changes in stool color, and may interact with other medications that affect iron absorption.
- Allergic Reactions: Although rare, some individuals may experience allergic reactions to ferrous lactate supplements .
- Nutrient Absorption: The presence of certain dietary components can inhibit or enhance the absorption of iron from ferrous lactate, necessitating careful dietary planning for individuals relying on supplementation .
Several compounds share similarities with ferrous lactate trihydrate. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Ferrous Sulfate | FeSO₄ | Commonly used for iron supplementation; less soluble. |
| Ferric Lactate | Fe(C₃H₅O₃)₃ | Oxidized form; used in different applications. |
| Iron(III) Chloride | FeCl₃ | Stronger oxidizing agent; used in water treatment. |
| Ferrous Gluconate | C₁₂H₂₂FeO₁₂ | Often preferred for gastrointestinal tolerability. |
Uniqueness of Ferrous Lactate Trihydrate:
- Ferrous lactate trihydrate is notable for its dual role as both a nutritional supplement and a food additive, providing both health benefits and functional properties in food preservation.
- Its relatively high solubility compared to other iron compounds enhances its bioavailability, making it particularly effective for dietary supplementation.
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 987 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 985 of 987 companies with hazard statement code(s):;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Associated Chemicals
Wikipedia
Use Classification
COLOUR_RETENTION_AGENT; -> JECFA Functional Classes
Methods of Manufacturing
By interaction of calcium lactate with ferrous sulfate or direct action of lactic acid on iron filings. /Trihydrate/








